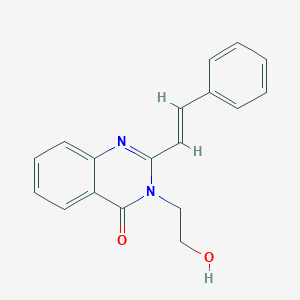

3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one

CAS No.:

Cat. No.: VC15895281

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16N2O2 |

|---|---|

| Molecular Weight | 292.3 g/mol |

| IUPAC Name | 3-(2-hydroxyethyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C18H16N2O2/c21-13-12-20-17(11-10-14-6-2-1-3-7-14)19-16-9-5-4-8-15(16)18(20)22/h1-11,21H,12-13H2/b11-10+ |

| Standard InChI Key | IQOBQLPCEDXFPM-ZHACJKMWSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCO |

| Canonical SMILES | C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CCO |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one (IUPAC name: 3-(2-hydroxyethyl)-2-[(E)-styryl]quinazolin-4-one) has the molecular formula C₁₈H₁₆N₂O₂ and a molecular weight of 292.33 g/mol . The core quinazolin-4(3H)-one structure consists of a fused benzene and pyrimidine ring, with a ketone group at position 4. The styryl moiety (C₆H₅-CH=CH-) at position 2 and the 2-hydroxyethyl group (-CH₂CH₂OH) at position 3 contribute to its stereoelectronic properties .

Stereochemical Considerations

The styryl group introduces geometric isomerism (E/Z), with the E-isomer predominating due to steric factors during synthesis. Coupling constants (J > 16 Hz) in ¹H-NMR spectra confirm the trans configuration of the double bond . X-ray crystallography of analogous compounds reveals dihedral angles of ~86° between the quinazoline and phenyl rings, suggesting limited conjugation between the aromatic systems .

Synthesis and Optimization Strategies

Microwave-Assisted Neat Synthesis

A high-yield route involves reacting 3-(2-hydroxyethyl)-2-methylquinazolin-4(3H)-one with substituted benzaldehydes under microwave irradiation (150–200 W, 5–10 min). This solvent-free method achieves yields of 52–80%, with purities exceeding 98% by HPLC . For example, condensation with 4-methoxybenzaldehyde yields the product with λmax = 305.8 nm (log ε = 3.58) .

Three-Component Condensation

An eco-friendly approach utilizes citric acid (20 mol%) in methanol at 60°C, combining isatoic anhydride, anilines, and cinnamaldehydes. This method produces dihydroquinazolinone intermediates (30–80% yield), which are oxidized to the target compound using I₂/DMSO (57–91% yield) . Key advantages include:

-

Short reaction times (<2 h)

-

Minimal byproduct formation

-

Compatibility with electron-donating and withdrawing substituents

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Microwave-assisted | Solvent-free, 150°C | 52–80 | >98 | Rapid, energy-efficient |

| Three-component | Citric acid, 60°C | 57–91 | 95–99 | Atom-economical, scalable |

| POCl₃ chlorination | Reflux, 6 h | 45–68 | 90–95 | Generates chloro derivatives |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (DMSO-d₆, 500 MHz):

-

δ 2.65 (s, 3H, CH₃ from methylquinazolinone precursor)

-

δ 3.66 (q, J = 6.2 Hz, 2H, -CH₂CH₂OH)

-

δ 4.12 (t, J = 6.2 Hz, 2H, -CH₂OH)

The trans-vinylic protons appear as doublets at δ 7.25 and 7.63 with J = 16.4 Hz, confirming E-configuration .

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

-

3311 (N-H stretch)

-

1659 (C=O quinazolinone)

-

1630 (conjugated C=C styryl)

X-ray Crystallography

While no direct crystal data exists for 3-(2-hydroxyethyl)-2-styrylquinazolin-4(3H)-one, analogous structures show:

-

Orthorhombic crystal systems (space group P2₁2₁2₁)

-

C-H⋯O hydrogen bonding networks (2.58–2.67 Å)

Industrial and Research Applications

Intermediate for Medicinal Chemistry

The compound serves as a precursor for:

-

Antitumor agents via Michael addition to α,β-unsaturated ketones

-

Antibacterial sulfonamides through reaction with sulfonyl chlorides .

Materials Science Applications

Conjugated π-system enables potential use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume